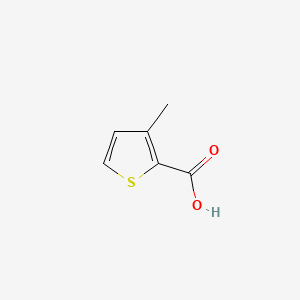

3-Methylthiophene-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2S/c1-4-2-3-9-5(4)6(7)8/h2-3H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFLKEBSJTZGCJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20178518 | |

| Record name | 3-Methyl-2-thenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23806-24-8 | |

| Record name | 3-Methyl-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23806-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-2-thenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023806248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-2-thenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-2-thenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: 3-Methylthiophene-2-carboxylic Acid as a Strategic Scaffold in Medicinal Chemistry

Executive Summary

3-Methylthiophene-2-carboxylic acid (3-MT-2-CA) is a critical heterocyclic building block in modern drug discovery and agrochemical synthesis. Distinguished by its electron-rich thiophene core and the steric influence of the C3-methyl group, this moiety serves as a bioisostere for benzoic acid derivatives, offering improved lipophilicity and metabolic stability profiles.

This technical guide provides a comprehensive analysis of 3-MT-2-CA, moving beyond basic properties to explore its synthetic utility, derivatization pathways, and role as a pharmacophore in kinase inhibitors and anthelmintic agents.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

The presence of the methyl group at the C3 position introduces a specific steric constraint that locks conformations in downstream amides and esters, a feature exploited in structure-based drug design to enhance binding affinity.

| Property | Specification |

| CAS Number | 23806-24-8 |

| IUPAC Name | 3-Methylthiophene-2-carboxylic acid |

| Molecular Formula | C₆H₆O₂S |

| Molecular Weight | 142.18 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 147–149 °C |

| pKa (Predicted) | 3.68 ± 0.10 (Acidic, typical of thiophene acids) |

| Solubility | Soluble in MeOH, DMSO, DMF; sparingly soluble in water |

| Electronic Character | Electron-rich aromatic ring; susceptible to EAS at C4/C5 |

Synthetic Utility & Production Pathways[8]

The synthesis of 3-MT-2-CA is non-trivial due to the need for regioselectivity. Direct lithiation of 3-methylthiophene often yields a mixture of isomers (2- and 5-positions). The industrial standard relies on halogen-directed metallation or oxidation of acetyl precursors.

Core Synthesis Strategies

-

The Grignard Route (Industrial Preferred): This method ensures high regioselectivity. 3-Methylthiophene is first chlorinated to 2-chloro-3-methylthiophene. The chlorine atom directs the formation of the Grignard reagent, which is then quenched with CO₂. This avoids the formation of the 5-isomer.[1]

-

The Oxidation Route: Oxidation of 3-methyl-2-acetylthiophene using hypochlorite (Haloform reaction) or strong oxidants. While effective, the starting material is often more expensive.

Visualization of Synthesis Logic

Figure 1: Primary industrial synthesis routes. The Grignard pathway (solid lines) offers superior regiocontrol compared to direct metallation.

Reactivity & Derivatization: The "What-If"

For the medicinal chemist, the value of 3-MT-2-CA lies in its reactivity. It possesses two distinct reactive centers: the Carboxylic Acid (C2) and the Thiophene Ring (C4/C5) .

Strategic Derivatization

-

Amide Coupling (C2): The acid is readily converted to amides using standard coupling agents (HATU, EDC). The C3-methyl group provides steric bulk that can protect the resulting amide bond from enzymatic hydrolysis in vivo.

-

Electrophilic Aromatic Substitution (C4/C5): The thiophene ring is electron-rich. Bromination typically occurs at the C5 position (alpha to sulfur), allowing for further cross-coupling (Suzuki-Miyaura) to build biaryl scaffolds.

Reaction Network Diagram

Figure 2: Divergent synthesis pathways from the core scaffold. The C5-bromination pathway is critical for extending the carbon skeleton.

Pharmaceutical Applications

Kinase Inhibitors

The 3-methylthiophene-2-carboxamide motif acts as a bioisostere for benzamides in kinase inhibitors. The sulfur atom in the thiophene ring can engage in specific non-covalent interactions (sulfur-aromatic interactions) with protein residues, while the C3-methyl group forces the carbonyl oxygen out of plane, potentially locking the bioactive conformation.

Anthelmintics & Insecticides

This acid is a key intermediate in the synthesis of Morantel and Pyrantel analogs. While these drugs often utilize the thiophene aldehyde, the acid serves as a stable, oxidatively robust precursor that can be reduced or decarboxylated as needed during complex assembly. Furthermore, halogenated derivatives (e.g., 4-bromo-3-methyl-2-thiophenecarbonyl chloride) are building blocks for 2,6-dihaloaryl 1,2,4-triazole insecticides.[2]

Experimental Protocol: Synthesis of a 3-Methylthiophene-2-carboxamide Derivative

Context: This protocol describes a standard self-validating workflow for coupling 3-MT-2-CA with a primary amine, a common step in library synthesis.

Reagents:

-

3-Methylthiophene-2-carboxylic acid (1.0 eq)[3]

-

Amine (R-NH₂) (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (Diisopropylethylamine) (3.0 eq)

-

DMF (Dimethylformamide) (Anhydrous)

Step-by-Step Methodology:

-

Activation: In a dried round-bottom flask, dissolve 3-MT-2-CA (1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 mmol) and stir at room temperature for 5 minutes.

-

Coupling: Add HATU (1.2 mmol) in one portion. The solution typically turns yellow. Stir for 15 minutes to generate the activated ester.

-

Addition: Add the amine (1.1 mmol) dropwise.

-

Reaction: Stir the mixture at room temperature for 4–16 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.

-

Workup (Self-Validating):

-

Dilute with EtOAc (30 mL).

-

Wash with 1N HCl (2x) (Removes unreacted amine and DIPEA).

-

Wash with Sat. NaHCO₃ (2x) (Removes unreacted acid—critical for purity).

-

Wash with Brine, dry over MgSO₄, and concentrate.

-

-

Purification: Recrystallize from EtOH/Hexane or purify via flash chromatography if necessary.

Analytical Validation

To ensure the integrity of the starting material or synthesized product, rely on these analytical markers.

1H NMR Interpretation (DMSO-d6, 400 MHz)

-

δ 12.8-13.2 ppm (bs, 1H): Carboxylic acid proton (-COOH). Disappears on D₂O shake.

-

δ 7.6 ppm (d, 1H): Thiophene C5-H (Doublet due to coupling with C4).

-

δ 6.9 ppm (d, 1H): Thiophene C4-H.

-

δ 2.4 ppm (s, 3H): Methyl group at C3. (Distinct singlet, integrated to 3).

HPLC Purity

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

-

Detection: UV at 254 nm (Thiophene absorption).

Safety & Handling (MSDS Highlights)

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Handling: Use in a fume hood. The compound is a solid but can sublime or create dust.

-

Storage: Store at 2-8°C, protected from light. Thiophene derivatives can darken upon extended light exposure due to slow oxidation/polymerization.

References

-

National Institute of Standards and Technology (NIST). 3-Methyl-2-thiophenecarboxylic acid - Gas Chromatography and Mass Spectra. NIST Chemistry WebBook.[4] Link

-

Sigma-Aldrich. 3-Methyl-2-thiophenecarboxylic acid Product Specification & Safety Data Sheet.Link

-

ChemicalBook. Synthesis and Industrial Production Routes for Thiophene Carboxylic Acids.Link

-

Beilstein Journal of Organic Chemistry. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives. (2007).[2] Link

-

PubChem. Compound Summary: 3-Methylthiophene-2-carboxylic acid.[5][3][6][2] National Library of Medicine. Link

Sources

- 1. chemscene.com [chemscene.com]

- 2. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

- 3. 3-甲基-2-噻吩羧酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3-Methyl-2-thiophenecarboxylic acid [webbook.nist.gov]

- 5. Cas 23806-24-8,3-Methyl-2-thiophenecarboxylic acid | lookchem [lookchem.com]

- 6. 3-Methyl-2-thiophenecarboxylic acid | 23806-24-8 [chemicalbook.com]

Precision Analytics & Synthetic Utility: A Technical Profile of 3-Methylthiophene-2-carboxylic Acid

Executive Summary

3-Methylthiophene-2-carboxylic acid (CAS: 23806-24-8) is a critical heterocyclic building block in medicinal chemistry, serving as a bioisostere for ortho-toluic acid derivatives.[1][2] Its structural rigidity and electronic properties make it a preferred scaffold for optimizing ligand-binding affinity in kinase inhibitors and antimicrobial agents. This guide provides a definitive technical analysis of its molecular weight, physicochemical profile, and synthetic utility, designed for researchers requiring high-fidelity data for stoichiometric calculations and process scaling.

Fundamental Chemical Identity

The precise molecular weight of 3-Methylthiophene-2-carboxylic acid is the cornerstone of all downstream stoichiometric calculations. In drug development, where molarity drives potency assays, using the exact isotopic mass is non-negotiable.

| Parameter | Value | Technical Note |

| Molecular Weight (Average) | 142.18 g/mol | Used for bulk gravimetric preparation. |

| Monoisotopic Mass | 142.00885 g/mol | Critical for High-Resolution Mass Spectrometry (HRMS). |

| Molecular Formula | C₆H₆O₂S | Sulfur contributes significantly to the mass defect. |

| CAS Registry Number | 23806-24-8 | Unique identifier for regulatory filing.[3] |

| SMILES | CC1=C(SC=C1)C(=O)O | Machine-readable string for chemoinformatics. |

Structural Insight

The compound features a thiophene ring substituted at the C3 position with a methyl group and at the C2 position with a carboxylic acid.[4] This ortho-like substitution pattern induces steric strain that forces the carboxylic acid out of planarity, influencing both solubility and pKa compared to its unsubstituted analogs.

Physicochemical Profiling

Understanding the physical behavior of this compound is essential for purification and formulation. The following data aggregates experimental values and high-confidence predictive models.

| Property | Value | Experimental Context |

| Physical State | Solid (Crystalline powder) | White to light yellow; color deepens upon oxidation. |

| Melting Point | 147–149 °C | Sharp melting range indicates high purity (>98%). |

| Boiling Point | ~230 °C (Predicted) | Decomposition often precedes boiling; sublimation may occur under high vacuum. |

| pKa (Acid) | 3.68 ± 0.10 | Stronger acid than benzoic acid (pKa 4.2) due to the electron-withdrawing nature of sulfur. |

| LogP | 1.8 | Moderate lipophilicity; suitable for organic extraction (DCM, EtOAc). |

| Solubility | Low in Water; High in Ethanol, DMSO | Requires basic buffer (pH > 8) for aqueous dissolution. |

Analytical Verification: A Self-Validating System

In a research setting, trusting the label is insufficient. The following protocol outlines a self-validating analytical workflow to confirm identity and purity before introducing the compound into a synthesis campaign.

A. Mass Spectrometry (MS)[5]

-

Technique: ESI- (Electrospray Ionization, Negative Mode) or EI (Electron Impact).

-

Target Signal:

-

ESI-: Look for the [M-H]⁻ peak at 141.0 m/z .

-

EI: Look for the Molecular Ion (M⁺) at 142 m/z .

-

-

Fragmentation Pattern: A characteristic loss of -OH (M-17) or -COOH (M-45) is often observed in EI, confirming the carboxylic acid functionality.

B. Nuclear Magnetic Resonance (¹H NMR)

The proton NMR spectrum provides definitive structural proof.

-

Solvent: DMSO-d₆ or CDCl₃.

-

Key Signals:

-

δ ~2.4 ppm (3H, singlet): Methyl group attached to the thiophene ring.

-

δ ~6.9 ppm (1H, doublet, J≈5 Hz): Thiophene proton at C4.

-

δ ~7.5 ppm (1H, doublet, J≈5 Hz): Thiophene proton at C5.

-

δ ~12-13 ppm (1H, broad singlet): Carboxylic acid proton (exchangeable with D₂O).

-

Analytical Workflow Diagram

The following diagram illustrates the logic flow for accepting a batch of 3-Methylthiophene-2-carboxylic acid.

Figure 1: Quality Control Decision Matrix for 3-Methylthiophene-2-carboxylic acid.

Synthetic Pathways & Production[6]

For researchers needing to synthesize this compound de novo or understand its impurity profile, two primary pathways are utilized.

Pathway A: Grignard Carboxylation (Scalable)

This method is preferred for multi-gram to kilogram scale production due to the availability of the halogenated precursor.

-

Precursor: 2-Chloro-3-methylthiophene.

-

Reagent: Magnesium turnings (formation of Grignard reagent) followed by CO₂ (dry ice).

-

Mechanism: The nucleophilic carbon attacks the electrophilic CO₂, forming the carboxylate salt.

Pathway B: Lithiation (Laboratory Scale)

This method offers higher precision but requires cryogenic conditions (-78 °C).

-

Precursor: 3-Methylthiophene.[2]

-

Reagent: n-Butyllithium (n-BuLi).

-

Selectivity: Lithiation occurs selectively at the C2 position (alpha to sulfur) due to the directing effect of the heteroatom.

Figure 2: Convergent synthetic strategies for accessing the target carboxylic acid.

Applications in Drug Discovery[7][8]

3-Methylthiophene-2-carboxylic acid is not merely a reagent; it is a strategic scaffold.

Bioisosterism

It is frequently used as a bioisostere for 2-methylbenzoic acid (o-toluic acid) . The thiophene ring is electron-rich compared to benzene, potentially enhancing pi-pi stacking interactions within a protein binding pocket. The sulfur atom can also engage in specific non-covalent interactions (sulfur-aromatic interactions).

Key Therapeutic Areas[4]

-

Kinase Inhibitors: Used to synthesize thiophene-2-carboxamides, which serve as ATP-competitive inhibitors.

-

Antimicrobials: Converted into thiourea derivatives that exhibit broad-spectrum antifungal and antibacterial activity against resistant strains like S. aureus [1].

-

Metal Complexation: The carboxylic acid moiety acts as a ligand for Zinc and Cadmium complexes, relevant in metallodrug research [2].

Handling and Stability

-

Storage: Store at 2-8°C. While stable at room temperature, cooler temperatures prevent slow decarboxylation or oxidation over long periods.

-

Safety: Classified as an Irritant (Xi).[2] It causes skin and eye irritation (H315, H319). Always handle in a fume hood to avoid inhalation of dust.

-

Incompatibility: Avoid strong oxidizing agents and strong bases (unless intended for salt formation).

References

-

NIH/PubMed : Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Available at: [Link]

-

PubChem : 3-methylthiophene-2-carboxylic acid Compound Summary. Available at: [Link]

Sources

- 1. 3-methylthiophene-2-carboxylic acid [stenutz.eu]

- 2. 3-Methyl-2-thiophenecarboxylic acid | 23806-24-8 [chemicalbook.com]

- 3. 3-Methylthiophene-2-carboxylic acid - High purity | EN [georganics.sk]

- 4. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Methylthiophene-2-carboxylic acid melting point

An In-depth Technical Guide to the Melting Point of 3-Methylthiophene-2-carboxylic Acid

Introduction

3-Methylthiophene-2-carboxylic acid is a heterocyclic building block of significant interest to researchers and professionals in drug development and materials science. As a derivative of thiophene, it serves as a crucial precursor in the synthesis of a wide array of more complex molecules, including pharmacologically active compounds and functional materials.[1][2] The precise characterization of its fundamental physicochemical properties is paramount for ensuring the reliability and reproducibility of synthetic protocols and the quality of the final products.

Among these properties, the melting point stands out as a critical first-line indicator of identity and purity.[3] This guide provides an in-depth examination of the melting point of 3-Methylthiophene-2-carboxylic acid, detailing its established value, the methodologies for its accurate determination, and the underlying scientific principles that govern this thermal transition. This document is intended to serve as a comprehensive resource for scientists who handle this compound, ensuring that its quality is rigorously controlled and validated.

Physicochemical Profile

A summary of the key physicochemical properties of 3-Methylthiophene-2-carboxylic acid provides essential context for its handling, storage, and application.

| Property | Value | Source(s) |

| CAS Number | 23806-24-8 | [4][5][6] |

| Molecular Formula | C₆H₆O₂S | [5][6] |

| Molecular Weight | 142.18 g/mol | [5] |

| Appearance | White to light yellow or light orange solid/crystal powder | [4][6] |

| Melting Point | 147-149 °C (lit.) | [4][5][6] |

| pKa | 3.68 ± 0.10 (Predicted) | [4][6] |

| Storage Temperature | 2-8°C, protect from light | [4][6] |

The Critical Role of Melting Point in Compound Validation

The melting point of a pure crystalline solid is a distinct and sharp thermal transition. For 3-Methylthiophene-2-carboxylic acid, the literature consistently reports a melting range of 147-149 °C .[4][5][6] This narrow range is characteristic of a substance with high purity.

The determination of the melting point serves two primary functions in a laboratory setting:

-

Identification: By comparing the experimentally determined melting point to the established literature value, a scientist can gain confidence in the identity of the synthesized or procured compound.

-

Purity Assessment: The presence of impurities disrupts the crystal lattice of the solid, which typically results in two observable effects: a depression of the melting point and a broadening of the melting range.[3][7] Therefore, a wide or depressed melting range is a strong indicator of an impure sample, necessitating further purification steps, such as recrystallization.

Methodologies for Accurate Melting Point Determination

The choice of methodology for melting point determination depends on the required accuracy, sample amount, and available instrumentation. Two prevalent methods in the pharmaceutical and chemical research industries are the capillary tube method and Differential Scanning Calorimetry (DSC).[3]

Method 1: Capillary Tube Melting Point Determination

This is a classical, yet highly effective, visual-based method for determining the melting range of a solid.[8][9] The principle involves heating a small, finely powdered sample packed into a glass capillary tube at a controlled rate and observing the temperatures at which the phase transition from solid to liquid begins and ends.

-

Sample Preparation:

-

Ensure the 3-Methylthiophene-2-carboxylic acid sample is completely dry and homogenous. If necessary, gently grind the crystals into a fine powder using a mortar and pestle. This ensures uniform heat distribution.

-

-

Capillary Packing:

-

Tamp the open end of a capillary tube into the powdered sample, forcing a small amount of material into the tube.

-

Invert the tube and gently tap it on a hard surface to pack the sample tightly into the bottom, sealed end. A packed column height of 2-4 mm is ideal. Proper packing is crucial to avoid air pockets that can lead to inaccurate readings.

-

-

Instrument Setup:

-

Place the packed capillary into the heating block of a melting point apparatus.

-

Set a rapid heating ramp to quickly approach the expected melting point (e.g., to ~135 °C).

-

-

Measurement:

-

Once the temperature is within 10-15 °C of the expected melting point, reduce the heating rate to a slow, controlled ramp of 1-2 °C per minute as per pharmacopeia guidelines.[10] A slow ramp rate is essential for allowing the system to maintain thermal equilibrium, ensuring an accurate reading.

-

Record T₁ (Onset): The temperature at which the first drop of liquid becomes visible.

-

Record T₂ (Clear Point): The temperature at which the entire sample has transitioned into a clear liquid.

-

-

Reporting:

-

The melting point is reported as the range from T₁ to T₂. For a pure sample of 3-Methylthiophene-2-carboxylic acid, this should fall within the 147-149 °C range.

-

Caption: Workflow for Differential Scanning Calorimetry (DSC) Analysis.

Applications in Research and Drug Development

3-Methylthiophene-2-carboxylic acid and its derivatives are valuable intermediates in medicinal chemistry. Thiophene-based compounds are known to exhibit a wide range of biological activities, including antibacterial, antioxidant, and antitumor properties. [1]For example, derivatives of 2-aminothiophene-3-carboxylic acid have been investigated as selective cytostatic agents against various cancer cell lines. [11]The reliable synthesis of these complex molecules begins with well-characterized starting materials, making the verification of properties like the melting point of 3-Methylthiophene-2-carboxylic acid a foundational step in the drug discovery pipeline. [2]

Conclusion

The melting point of 3-Methylthiophene-2-carboxylic acid, established at 147-149 °C, is a fundamental physical constant that is indispensable for its identification and quality control. Accurate determination of this property, whether through the classical capillary method or the more quantitative DSC analysis, is a non-negotiable step in ensuring the integrity of experimental work. By adhering to rigorous analytical protocols, researchers and drug development professionals can confidently use this versatile building block to advance the frontiers of science and medicine.

References

-

Melting Point Determination in Pharmaceutical Industry . NANOLAB. [Link]

-

Measuring the Melting Point . Westlab. [Link]

-

3-Methylthiophene-2-carboxylic acid - High purity | EN . Georganics. [Link]

-

Methyl 3-methylthiophene-2-carboxylate | C7H8O2S | CID 580757 . PubChem. [Link]

-

2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents . PubMed. [Link]

- Method for producing 3-methyl-2-thiophenecarboxylic acid.

-

Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives . PMC - NIH. [Link]

-

New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts . Semantic Scholar. [Link]

-

Melting Point Determination . ResolveMass Laboratories Inc.. [Link]

-

Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides . Beilstein Journals. [Link]

-

Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof . ResearchGate. [Link]

-

Determination of Melting Points According to Pharmacopeia . thinkSRS.com. [Link]

-

CID 156674531 | C6H6O2S . PubChem. [Link]

-

Analysis of differential scanning calorimetry (DSC): determining the transition temperatures, and enthalpy and heat capacity cha . TU Delft Repository. [Link]

-

Melting Point Determination . Analytical Testing Labs. [Link]

-

NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES . Semantic Scholar. [Link]

Sources

- 1. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

- 3. nano-lab.com.tr [nano-lab.com.tr]

- 4. 3-Methyl-2-thiophenecarboxylic acid CAS#: 23806-24-8 [m.chemicalbook.com]

- 5. 3-甲基-2-噻吩羧酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 3-Methyl-2-thiophenecarboxylic acid | 23806-24-8 [chemicalbook.com]

- 7. westlab.com [westlab.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. promptpraxislabs.com [promptpraxislabs.com]

- 10. thinksrs.com [thinksrs.com]

- 11. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

synthesis of 3-Methylthiophene-2-carboxylic acid from 3-methylthiophene

An In-depth Technical Guide to the Synthesis of 3-Methylthiophene-2-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the principal methodologies for the synthesis of 3-Methylthiophene-2-carboxylic acid, a pivotal intermediate in the fields of pharmaceutical and agrochemical development. We delve into the mechanistic underpinnings of the most prevalent synthetic routes, offering detailed, field-proven experimental protocols. The guide emphasizes the causality behind procedural choices, addresses critical safety considerations for hazardous reagents, and outlines robust methods for product purification and characterization. This document is intended for researchers, chemists, and process development professionals seeking a thorough and practical understanding of this essential synthesis.

Introduction: The Strategic Importance of 3-Methylthiophene-2-carboxylic Acid

3-Methylthiophene-2-carboxylic acid (CAS No: 23806-24-8) is a highly valuable heterocyclic building block.[1][2] Its thiophene scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous active pharmaceutical ingredients (APIs) and agrochemicals.[3][4] The specific arrangement of the methyl and carboxylic acid groups at the 2 and 3 positions provides a unique steric and electronic profile, making it a critical precursor for creating complex molecular architectures, including new families of insecticides and potential therapeutics targeting pathways like RhoA/ROCK.[5][6] The ability to efficiently and reliably synthesize this compound is therefore of paramount importance for advancing drug discovery and crop protection research.[4][7]

This guide will focus on the two most industrially relevant and scientifically robust methods for its preparation from 3-methylthiophene:

-

Direct C-H Functionalization via Lithiation: A direct, one-pot approach involving metalation and subsequent carboxylation.

-

Grignard Reagent-Mediated Synthesis: A two-step pathway involving initial halogenation followed by Grignard formation and carboxylation.

Chapter 1: Mechanistic Principles and Strategic Considerations

The synthesis of 3-Methylthiophene-2-carboxylic acid hinges on the regioselective functionalization of the 3-methylthiophene ring. The electron-donating methyl group at the C3 position directs deprotonation and metallation preferentially to the adjacent C2 position, a classic example of directed ortho-metalation (DoM) in heterocyclic chemistry.

Mechanism: Direct Lithiation Pathway

This is often the preferred laboratory-scale method due to its efficiency and atom economy. The reaction proceeds via two key steps:

-

Deprotonation (Lithiation): A strong organolithium base, typically n-butyllithium (n-BuLi), selectively abstracts the acidic proton from the C2 position of 3-methylthiophene. This is the most kinetically and thermodynamically favored site due to the directing effect of the C3-methyl group and the stabilizing effect of the sulfur atom on the resulting carbanion. The reaction is performed under anhydrous, inert conditions at low temperatures to prevent side reactions.

-

Carboxylation: The resulting 2-lithiated intermediate is a potent nucleophile. It readily attacks the electrophilic carbon of solid carbon dioxide (dry ice), forming a lithium carboxylate salt.

-

Acidic Work-up: Subsequent quenching with an aqueous acid (e.g., HCl) protonates the carboxylate salt to yield the final 3-Methylthiophene-2-carboxylic acid.

Caption: Reaction mechanism for the direct lithiation pathway.

Mechanism: Grignard Pathway

This method avoids the use of pyrophoric n-BuLi, which can be advantageous for larger-scale operations, but requires an additional synthetic step.

-

Regioselective Halogenation: 3-methylthiophene is first halogenated at the C2 position. Chlorination using agents like sulfuryl chloride (SO₂Cl₂) is common and efficient.[8]

-

Grignard Reagent Formation: The resulting 2-halo-3-methylthiophene is reacted with magnesium metal in an ethereal solvent (like THF) to form the corresponding Grignard reagent, 2-(chloromagnesio)-3-methylthiophene.[8] The presence of an alkyl halide can sometimes improve the conversion.[8]

-

Carboxylation & Work-up: Similar to the lithiation route, the Grignard reagent is then carboxylated by bubbling gaseous CO₂ or by adding dry ice, followed by acidic work-up to furnish the desired carboxylic acid.[8][9]

Caption: Workflow for the Grignard-mediated synthesis pathway.

Chapter 2: Validated Experimental Protocols

Critical Safety Note: The protocols described involve highly reactive and hazardous materials. A thorough risk assessment must be conducted before any work begins. All operations must be performed in a certified chemical fume hood, and appropriate Personal Protective Equipment (PPE), including flame-retardant lab coats, safety goggles, and appropriate gloves, must be worn.[10]

Protocol A: Synthesis via Direct Lithiation and Carboxylation

This protocol is optimized for a high-yield, one-pot synthesis at the laboratory scale.

Table 1: Reagents and Materials for Protocol A

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Equiv. |

| 3-Methylthiophene | C₅H₆S | 98.17 | 10.0 g | 0.102 | 1.0 |

| n-Butyllithium (2.5 M in hexanes) | C₄H₉Li | 64.06 | 44.8 mL | 0.112 | 1.1 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 200 mL | - | - |

| Carbon Dioxide (Dry Ice) | CO₂ | 44.01 | ~100 g | ~2.27 | ~22 |

| Hydrochloric Acid (2 M) | HCl | 36.46 | ~150 mL | - | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 300 mL | - | - |

Step-by-Step Methodology:

-

Reactor Setup: A 500 mL three-necked, round-bottom flask is oven-dried, assembled hot, and allowed to cool to room temperature under a stream of dry nitrogen or argon. Equip the flask with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum.

-

Initial Charging: Charge the flask with 3-methylthiophene (10.0 g, 0.102 mol) and anhydrous THF (200 mL) via syringe.

-

Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (44.8 mL of a 2.5 M solution in hexanes, 0.112 mol) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

-

Anion Formation: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to 0 °C. Stir at 0 °C for 1 hour. The solution may change color, indicating the formation of the lithiated species.

-

Carboxylation: Cool the mixture back down to -78 °C. Carefully and quickly add an excess of crushed dry ice pellets to the flask. A vigorous reaction will occur. Caution: Rapid CO₂ sublimation can cause pressure build-up. Ensure adequate venting.

-

Quenching: Once the addition of dry ice is complete, allow the mixture to slowly warm to room temperature overnight, allowing excess CO₂ to sublime.

-

Acidification & Extraction: Quench the reaction by slowly adding 100 mL of water. Transfer the mixture to a separatory funnel. Acidify the aqueous layer to pH 1-2 with 2 M HCl. Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Drying and Concentration: Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol B: Synthesis via Grignard Reagent

This two-step protocol is adapted from patented industrial methods and is suitable for scales where avoiding n-BuLi is preferred.[8]

Step B1: Chlorination of 3-Methylthiophene

Table 2: Reagents for Chlorination

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Equiv. |

| 3-Methylthiophene | C₅H₆S | 98.17 | 20.0 g | 0.204 | 1.0 |

| Sulfuryl Chloride | SO₂Cl₂ | 134.97 | 28.6 g | 0.212 | 1.04 |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 100 mL | - | - |

Methodology:

-

Setup: In a 250 mL flask equipped with a stirrer, thermometer, and dropping funnel, add 3-methylthiophene (20.0 g).

-

Reaction: Cool the flask in an ice bath. Add sulfuryl chloride (28.6 g) dropwise, maintaining the internal temperature at or below 15 °C.[8]

-

Aging: Stir the reaction mixture at this temperature for 1 hour after the addition is complete.[8]

-

Work-up: Dilute the reaction solution with ethyl acetate, wash with water, and then with a 10% aqueous sodium hydroxide solution.[8] Dry the organic layer and concentrate under reduced pressure. The crude 2-chloro-3-methylthiophene can be purified by vacuum distillation.

Step B2: Grignard Formation and Carboxylation

Table 3: Reagents for Grignard Reaction

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Equiv. |

| 2-Chloro-3-methylthiophene | C₅H₅ClS | 132.61 | 20.0 g | 0.151 | 1.0 |

| Magnesium Turnings | Mg | 24.31 | 4.0 g | 0.165 | 1.1 |

| Anhydrous THF | C₄H₈O | 72.11 | 150 mL | - | - |

| Carbon Dioxide (gas) | CO₂ | 44.01 | Excess | - | - |

Methodology:

-

Grignard Initiation: In an oven-dried, three-necked flask under nitrogen, place magnesium turnings (4.0 g). Add a small portion of the 2-chloro-3-methylthiophene dissolved in anhydrous THF. Gentle heating or the addition of an iodine crystal may be required to initiate the reaction.

-

Grignard Formation: Once initiated, add the remaining solution of 2-chloro-3-methylthiophene dropwise to maintain a gentle reflux. After addition, continue to stir at room temperature for 2 hours to ensure complete formation.

-

Carboxylation: Cool the Grignard solution to 0-10 °C. Bubble dry CO₂ gas through the solution for 2-3 hours with vigorous stirring.[8] Alternatively, pour the Grignard solution over an excess of crushed dry ice.

-

Work-up: After carboxylation, slowly add water and then acidify to pH 2 with concentrated HCl.[8] The product will precipitate. Filter the solid, wash with cold water, and dry under vacuum.

Chapter 3: Product Purification and Characterization

The crude 3-Methylthiophene-2-carboxylic acid obtained from either method is typically a pale brown or cream-colored solid.[11]

-

Purification: The most effective method of purification is recrystallization . Suitable solvents include aqueous ethanol, toluene, or heptane. An alternative method involves dissolving the crude product in an aqueous base (e.g., NaHCO₃), washing with an organic solvent like ether to remove neutral impurities, and then re-precipitating the pure acid by adding aqueous HCl.[8]

-

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques.

Table 4: Expected Analytical Data

| Analysis | Expected Result |

| Appearance | White to pale cream powder[11] |

| Melting Point | 147-149 °C[1] |

| ¹H NMR (CDCl₃) | δ ~2.5 (s, 3H, -CH₃), ~7.1 (d, 1H, thiophene-H), ~7.5 (d, 1H, thiophene-H), ~11-12 (br s, 1H, -COOH) |

| ¹³C NMR (CDCl₃) | δ ~15.0 (-CH₃), ~125-145 (4x thiophene-C), ~168.0 (-COOH) |

| Assay | ≥97.5% (by GC or Titration)[11] |

Chapter 4: Critical Safety and Handling Protocols

Working with the reagents for this synthesis demands strict adherence to safety protocols.

-

n-Butyllithium: This reagent is pyrophoric (ignites spontaneously in air) and reacts violently with water.[12][13] It must be handled under an inert atmosphere (nitrogen or argon) at all times using syringe or cannula techniques.[14] All glassware must be rigorously dried. Spills must be quenched with an inert material like sand, not water.

-

Sulfuryl Chloride: This is a highly corrosive and toxic liquid that reacts with moisture to release HCl and sulfuric acid. Handle only in a fume hood with acid-resistant gloves and face protection.[8]

-

Waste Disposal: Unused n-BuLi must be quenched carefully. A common procedure involves slow, dropwise addition of the n-BuLi solution to a stirred, cooled solution of isopropanol in hexanes. This process is exothermic and releases flammable gases. All chemical waste must be disposed of according to institutional and local regulations.[14]

Conclusion

The is a well-established transformation that can be achieved effectively through either direct lithiation or a Grignard-based approach. The choice of method often depends on the scale of the reaction and the laboratory's capabilities for handling pyrophoric reagents. The direct lithiation pathway offers a more streamlined, one-pot procedure ideal for research and development, while the Grignard method provides a viable alternative for larger-scale synthesis where avoiding n-butyllithium is a priority. Both routes, when executed with careful attention to reaction conditions and safety protocols, provide reliable access to this crucial chemical intermediate.

References

-

PrepChem.com. Synthesis of 3-chlorosulfonylthiophene-2-carboxylic acid methyl ester. Available from: [Link]

-

IndiaMART. 3-Methylthiophene 2 -Carboxaldehyde. Available from: [Link]

-

YouTube. Synthesis of Carboxylic Acids: Carboxylation of Grignard Reagents. (2017). Available from: [Link]

-

Organic Syntheses. 3-methylthiophene. Available from: [Link]

-

Sci-Hub. Synthesis of 3-Mercaptothiophene-2-carboxylic Acid. (1984). Synthesis. Available from: [Link]

- Google Patents. EP2298756A1 - Method for producing 3-methyl-2-thiophenecarboxylic acid.

-

MDPI. Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbonate Medium. (2022). Catalysts. Available from: [Link]

-

ACS Publications. A New Process To Prepare Thiophene-2-Carbonyl Chloride.... (2024). Org. Process Res. Dev.. Available from: [Link]

-

Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes.... (2012). Beilstein J. Org. Chem.. Available from: [Link]

-

Georganics. 3-Methylthiophene-2-carboxylic acid. Available from: [Link]

-

ResearchGate. Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with.... Available from: [Link]

-

National Center for Biotechnology Information. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). PLoS ONE. Available from: [Link]

-

University of Arkansas Environmental Health and Safety. STANDARD OPERATING PROCEDURE n-Butyllithium. Available from: [Link]

-

ResearchGate. Exploring the Mechanism of Grignard Methathesis Polymerization of 3-alkylthiophenes. Available from: [Link]

-

Semantic Scholar. NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES. Available from: [Link]

-

Wiley Online Library. In-Situ End-Group Functionalization of Regioregular Poly(3-alkylthiophene) Using the Grignard Metathesis Polymerization. (2000). Macromol. Rapid Commun.. Available from: [Link]

-

New Jersey Department of Health. HAZARD SUMMARY: BUTYL LITHIUM. Available from: [Link]

-

ResearchGate. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Available from: [Link]

-

PubChem. Methyl 3-methylthiophene-2-carboxylate. Available from: [Link]

-

MDPI. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022). Pharmaceuticals. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of 5-Acetyl-3-methyl-2-thiophenecarboxylic Acid in Organic Synthesis. Available from: [Link]

Sources

- 1. 3-Methyl-2-thiophenecarboxylic acid | 23806-24-8 [chemicalbook.com]

- 2. 3-Methylthiophene-2-carboxylic acid - High purity | EN [georganics.sk]

- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. EP2298756A1 - Method for producing 3-methyl-2-thiophenecarboxylic acid - Google Patents [patents.google.com]

- 9. m.youtube.com [m.youtube.com]

- 10. nj.gov [nj.gov]

- 11. A19194.22 [thermofisher.com]

- 12. fishersci.com [fishersci.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. enhs.uark.edu [enhs.uark.edu]

An In-depth Technical Guide to 3-Methylthiophene-2-carboxylic acid: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Substituted Thiophene Core

3-Methylthiophene-2-carboxylic acid is a heterocyclic building block that has garnered significant interest in the fields of medicinal chemistry, materials science, and agrochemicals.[1][2] Its rigid thiophene core, substituted with both a carboxylic acid and a methyl group, provides a unique scaffold for the synthesis of a diverse array of more complex molecules. The interplay between the electron-rich thiophene ring and the electron-withdrawing carboxylic acid group dictates its reactivity and makes it a valuable synthon for targeted molecular design.

This technical guide provides a comprehensive overview of 3-Methylthiophene-2-carboxylic acid, from its synthesis and characterization to its reactivity and applications. We will delve into the practical aspects of its preparation, explore its chemical behavior, and highlight its utility in the development of novel functional molecules.

Physicochemical Properties and Safety Considerations

A summary of the key physicochemical properties of 3-Methylthiophene-2-carboxylic acid is presented in Table 1.

Table 1: Physicochemical Properties of 3-Methylthiophene-2-carboxylic acid

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆O₂S | |

| Molecular Weight | 142.18 g/mol | |

| CAS Number | 23806-24-8 | |

| Appearance | Light red to white solid | [3] |

| Melting Point | 147-149 °C | |

| Purity | Typically ≥98% |

Safety Profile:

3-Methylthiophene-2-carboxylic acid is classified as an irritant.[3] It may cause respiratory irritation, skin irritation, and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[3] Work should be conducted in a well-ventilated fume hood.[3] It is a non-combustible solid, but containers may burn in a fire.[3]

Synthesis of 3-Methylthiophene-2-carboxylic acid: A Detailed Protocol

The most common and efficient method for the synthesis of 3-Methylthiophene-2-carboxylic acid is through the carboxylation of a Grignard reagent derived from 2-halo-3-methylthiophene.[4][5] A detailed protocol based on patented procedures is provided below.[4]

Experimental Protocol: Grignard Carbonation

This two-step process involves the initial chlorination of 3-methylthiophene followed by the formation of the Grignard reagent and subsequent carboxylation.

Step 1: Synthesis of 2-Chloro-3-methylthiophene

-

Materials:

-

3-Methylthiophene

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous solvent (e.g., dichloromethane)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methylthiophene in the anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly add sulfuryl chloride dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, carefully quench the reaction with water.

-

Separate the organic layer, wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain 2-chloro-3-methylthiophene.

-

Step 2: Synthesis of 3-Methylthiophene-2-carboxylic acid

-

Materials:

-

2-Chloro-3-methylthiophene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl bromide (as an initiator)

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (concentrated)

-

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the magnesium turnings.

-

Add a small crystal of iodine and gently heat with a heat gun under a stream of nitrogen to activate the magnesium.

-

Add anhydrous THF to cover the magnesium.

-

Add a few drops of ethyl bromide to initiate the Grignard reaction, which is indicated by the disappearance of the iodine color and gentle bubbling.

-

Slowly add a solution of 2-chloro-3-methylthiophene in anhydrous THF to the activated magnesium suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to room temperature and then to -78 °C using a dry ice/acetone bath.

-

Carefully add crushed dry ice to the reaction mixture in small portions. A vigorous reaction will occur.

-

Allow the mixture to warm to room temperature and stir overnight.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Acidify the mixture to a pH of approximately 2 with concentrated hydrochloric acid.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 3-Methylthiophene-2-carboxylic acid.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

-

Diagram 1: Synthesis of 3-Methylthiophene-2-carboxylic acid

Caption: Synthetic pathway to 3-Methylthiophene-2-carboxylic acid.

Spectroscopic Characterization

¹H NMR Spectroscopy:

A ¹H NMR spectrum of 3-Methylthiophene-2-carboxylic acid has been reported.[6] The expected signals would include a singlet for the methyl protons, two doublets for the thiophene ring protons, and a broad singlet for the carboxylic acid proton.

¹³C NMR, IR, and Mass Spectrometry:

For reference, the spectroscopic data for Methyl 3-methylthiophene-2-carboxylate is summarized in Table 2.[7] The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretch from approximately 2500-3300 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹.[8]

Table 2: Spectroscopic Data for Methyl 3-methylthiophene-2-carboxylate

| Technique | Key Signals/Fragments | Reference |

| ¹H NMR | Signals corresponding to methyl ester, thiophene ring, and methyl group protons. | [7] |

| ¹³C NMR | Resonances for the carbonyl carbon, thiophene ring carbons, and methyl carbons. | [7] |

| IR Spectroscopy | Strong C=O stretching vibration. | [7] |

| Mass Spectrometry (GC-MS) | Molecular ion peak (m/z) at 156, with characteristic fragmentation. | [7] |

Chemical Reactivity and Derivatization

The chemical reactivity of 3-Methylthiophene-2-carboxylic acid is governed by the functional groups present: the carboxylic acid and the substituted thiophene ring.

Reactions of the Carboxylic Acid Group

Esterification:

The carboxylic acid can be readily converted to its corresponding esters via Fischer esterification.[9][10] This typically involves reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. For the synthesis of the methyl ester, methanol is used in excess, often as the solvent.[11]

Diagram 2: Fischer Esterification of 3-Methylthiophene-2-carboxylic acid

Caption: Esterification to form the corresponding methyl ester.

Amidation:

Amides can be synthesized by the reaction of the carboxylic acid with ammonia or primary/secondary amines.[12][13] The reaction typically proceeds via an initial acid-base reaction to form an ammonium carboxylate salt, which upon heating, dehydrates to form the amide.[13] More modern methods may employ coupling agents to facilitate amide bond formation under milder conditions.

Reactions of the Thiophene Ring

The thiophene ring is an electron-rich aromatic system and is susceptible to electrophilic substitution reactions. The directing effects of the methyl (activating, ortho-, para-directing) and carboxylic acid (deactivating, meta-directing) groups will influence the position of substitution.

Bromination:

Electrophilic bromination of substituted thiophenes is a common transformation.[1][14] In the case of 3-methylthiophene, bromination can be directed to specific positions.[14] For 3-Methylthiophene-2-carboxylic acid, the position of bromination will be influenced by the combined directing effects of the substituents.

Applications in Research and Development

3-Methylthiophene-2-carboxylic acid and its derivatives have shown promise in several areas of research, particularly in drug discovery.

Anticancer and Cytostatic Agents:

Derivatives of thiophene-2-carboxylic acid have been investigated for their antiproliferative and cytostatic activities.[15][16][17][18] For instance, certain 2-aminothiophene-3-carboxylic acid esters have demonstrated selective cytostatic effects against various cancer cell lines.[15][16]

Antiviral Activity:

The thiophene nucleus is a scaffold of interest in the development of antiviral agents. While specific data for derivatives of 3-Methylthiophene-2-carboxylic acid is limited, the broader class of thiophene derivatives has been explored for this purpose.[19]

Agrochemicals:

Halogenated derivatives of 3-Methylthiophene-2-carboxylic acid have been utilized as key building blocks in the synthesis of novel insecticides.[20] This highlights the importance of this scaffold in the development of new crop protection agents.

Conclusion: A Versatile Scaffold with Broad Potential

3-Methylthiophene-2-carboxylic acid is a valuable and versatile building block with applications spanning from medicinal chemistry to materials science. Its synthesis is well-established, and its reactivity allows for a wide range of derivatizations. As research into novel therapeutics, functional materials, and agrochemicals continues, the utility of this substituted thiophene core is likely to expand, making it a key compound for researchers and scientists in these fields.

References

-

METHOD FOR PRODUCING 3-METHYL-2-THIOPHENECARBOXYLIC ACID - European Patent Office - EP 2298756 B1 - EPO. (2017). Accessed January 30, 2026. [Link]

-

Experiment 12: Grignard Synthesis of Triphenylmethanol - ResearchGate. (n.d.). Accessed January 30, 2026. [Link]

-

New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts - Semantic Scholar. (n.d.). Accessed January 30, 2026. [Link]

- US4885383A - Process for the preparation of carboxylic acid methyl esters - Google Patents. (n.d.). Accessed January 30, 2026.

-

3-bromothiophene - Organic Syntheses Procedure. (n.d.). Accessed January 30, 2026. [Link]

- KR101268026B1 - A method of controlling the bromination of thiophene derivatives - Google Patents. (n.d.). Accessed January 30, 2026.

-

Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach - PMC - NIH. (n.d.). Accessed January 30, 2026. [Link]

-

Methyl 3-methylthiophene-2-carboxylate | C7H8O2S | CID 580757 - PubChem. (n.d.). Accessed January 30, 2026. [Link]

-

3-Methylthiophene-2-carboxylic acid - High purity | EN - Georganics. (n.d.). Accessed January 30, 2026. [Link]

-

2-Methylthiophene-3-carboxylic acid | C6H6O2S | CID 4625409 - PubChem. (n.d.). Accessed January 30, 2026. [Link]

-

Thiophene-2-carboxylic acid - Wikipedia. (n.d.). Accessed January 30, 2026. [Link]

-

Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - Beilstein Journals. (n.d.). Accessed January 30, 2026. [Link]

-

Acid to Ester - Common Conditions. (n.d.). Accessed January 30, 2026. [Link]

-

2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed. (n.d.). Accessed January 30, 2026. [Link]

-

2-nitrothiophene - Organic Syntheses Procedure. (n.d.). Accessed January 30, 2026. [Link]

- EP2298756A1 - Method for producing 3-methyl-2-thiophenecarboxylic acid - Google Patents. (n.d.). Accessed January 30, 2026.

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Accessed January 30, 2026. [Link]

-

Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC - NIH. (n.d.). Accessed January 30, 2026. [Link]

-

Help with MonoBromination of 3-Thiophenecarboxylic acid. : r/chemhelp - Reddit. (n.d.). Accessed January 30, 2026. [Link]

-

2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents | Semantic Scholar. (n.d.). Accessed January 30, 2026. [Link]

-

Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. - IOSR Journal. (n.d.). Accessed January 30, 2026. [Link]

-

Synthesis and Cytotoxic Activity of a New Family of α-Hydroxyphosphonates with the Benzothiophene Scaffold - MDPI. (n.d.). Accessed January 30, 2026. [Link]

-

Selective ammonolysis of carboxylic acid derivatives by Hsi-Hsin Lin. (n.d.). Accessed January 30, 2026. [Link]

-

Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives - YouTube. (2016). Accessed January 30, 2026. [Link]

-

DOI: 10 - The Royal Society of Chemistry. (n.d.). Accessed January 30, 2026. [Link]

-

Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC - NIH. (2024). Accessed January 30, 2026. [Link]

-

IR: carboxylic acids. (n.d.). Accessed January 30, 2026. [Link]

-

Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe - Physics @ Manasagangotri. (n.d.). Accessed January 30, 2026. [Link]

-

Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - MDPI. (n.d.). Accessed January 30, 2026. [Link]

-

formation of amide by carboxylic acid| phthalimide| L-12 - YouTube. (2022). Accessed January 30, 2026. [Link]

-

Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Accessed January 30, 2026. [Link]

-

What is the product of the reaction of a carboxylic acid and ammonia? - Quora. (2015). Accessed January 30, 2026. [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (n.d.). Accessed January 30, 2026. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 3-Methylthiophene-2-carboxylic acid - High purity | EN [georganics.sk]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. data.epo.org [data.epo.org]

- 5. EP2298756A1 - Method for producing 3-methyl-2-thiophenecarboxylic acid - Google Patents [patents.google.com]

- 6. 3-Methyl-2-thiophenecarboxylic acid(23806-24-8) 1H NMR [m.chemicalbook.com]

- 7. Methyl 3-methylthiophene-2-carboxylate | C7H8O2S | CID 580757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. athabascau.ca [athabascau.ca]

- 11. US4885383A - Process for the preparation of carboxylic acid methyl esters - Google Patents [patents.google.com]

- 12. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. quora.com [quora.com]

- 14. KR101268026B1 - A method of controlling the bromination of thiophene derivatives - Google Patents [patents.google.com]

- 15. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. semanticscholar.org [semanticscholar.org]

- 17. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation [mdpi.com]

- 19. uomphysics.net [uomphysics.net]

- 20. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

The Discovery and Enduring Legacy of Thiophene Carboxylic Acids: A Technical Guide for Modern Researchers

Introduction: From a Benzene Impurity to a Cornerstone of Modern Chemistry

The journey of thiophene and its derivatives is a testament to the serendipitous nature of scientific discovery and the subsequent decades of methodical exploration that unlock the true potential of a novel molecular scaffold. The story begins not with a targeted synthesis, but with a persistent impurity in benzene. In 1882, the German chemist Viktor Meyer, while performing a routine lecture demonstration known as the "indophenin test," observed that the reaction—a color change to blue upon mixing with isatin and sulfuric acid—failed with pure benzene.[1] This keen observation led him to isolate the responsible sulfur-containing heterocycle, which he named thiophene.[2][3] Meyer's initial work, spanning from 1883 to 1888, laid the foundation for our understanding of this new class of aromatic compounds.[4] This guide delves into the rich history and discovery of a pivotal class of thiophene derivatives: the thiophene carboxylic acids. We will explore the evolution of their synthesis, their unique physicochemical properties, and their expanding role as indispensable building blocks in drug discovery and materials science.

The Dawn of Thiophene Carboxylic Acids: Early Synthetic Endeavors

Following the discovery of thiophene, the scientific community embarked on exploring its reactivity and developing a deeper understanding of its chemical nature. The introduction of a carboxylic acid functionality onto the thiophene ring was a logical and crucial step, as it provided a handle for further chemical transformations and the synthesis of more complex molecules.

Thiophene-2-carboxylic Acid: The First to be Conquered

The 2-position of the thiophene ring is the most reactive towards electrophilic substitution, making the synthesis of thiophene-2-carboxylic acid a more straightforward initial challenge. One of the earliest and still widely practiced methods for its preparation involves the oxidation of 2-acetylthiophene.[5][6] This transformation is a classic example of the haloform reaction, where the methyl ketone is converted to a carboxylate by the action of an alkaline hypohalite solution.[7]

The choice of an oxidizing agent is critical in this process. While stronger oxidizing agents could potentially disrupt the aromatic thiophene ring, the haloform reaction offers a mild and selective method for the conversion of the acetyl group. This selectivity is a key principle in organic synthesis, allowing for the modification of one functional group in the presence of others.

The Challenge of Thiophene-3-carboxylic Acid: A Tale of Isomeric Selectivity

The synthesis of thiophene-3-carboxylic acid presented a greater challenge due to the lower reactivity of the 3-position towards direct electrophilic attack. Early synthetic routes often involved multi-step processes. A notable classical approach is the Fiesselmann thiophene synthesis, which allows for the construction of the thiophene ring with pre-installed functional groups. This reaction involves the condensation of a thioglycolic acid derivative with an α,β-acetylenic ester, leading to the formation of a 3-hydroxy-2-thiophenecarboxylic acid derivative.[8]

The ingenuity of the Fiesselmann synthesis lies in its ability to control the regiochemistry of the final product, a recurring theme in the synthesis of substituted heterocycles. By assembling the ring from acyclic precursors, chemists could overcome the inherent reactivity patterns of the parent heterocycle.

Evolution of Synthetic Methodologies: From Classical Reactions to Modern Catalysis

The synthesis of thiophene carboxylic acids has evolved significantly from the early days of thiophene chemistry. While classical methods remain relevant, the advent of modern catalytic systems has provided more efficient, selective, and environmentally benign routes.

Classical Synthetic Routes: The Bedrock of Thiophene Chemistry

| Synthetic Method | Description | Target Isomer(s) | Key Advantages |

| Oxidation of 2-Acetylthiophene | A haloform reaction using an alkaline hypochlorite solution to oxidize the acetyl group.[6][7] | Thiophene-2-carboxylic acid | Readily available starting material, mild reaction conditions. |

| Grignard Reaction | Reaction of a bromothiophene with magnesium to form a Grignard reagent, followed by carboxylation with carbon dioxide.[9][10] | Thiophene-2-carboxylic acid, Thiophene-3-carboxylic acid | Versatile, allows for the introduction of the carboxylic acid group at a specific position. |

| Fiesselmann Synthesis | Condensation of a thioglycolic acid derivative with an α,β-acetylenic ester.[8] | Substituted thiophene-2-carboxylic acids | Good control over regiochemistry. |

| Gewald Aminothiophene Synthesis | Base-catalyzed condensation of a ketone with a β-ketonitrile, followed by cyclization with elemental sulfur.[8] | 2-Aminothiophene-3-carboxylic acid derivatives | Efficient route to highly functionalized thiophenes. |

Modern Catalytic Approaches: A Paradigm Shift in Efficiency and Selectivity

The latter half of the 20th century and the beginning of the 21st century witnessed a revolution in organic synthesis with the development of transition-metal-catalyzed cross-coupling reactions. These methods have been successfully applied to the synthesis of thiophene carboxylic acids, offering milder reaction conditions and broader functional group tolerance.

For instance, palladium-catalyzed carbonylation reactions of halothiophenes under a carbon monoxide atmosphere provide a direct route to thiophene carboxylic acid esters, which can then be hydrolyzed to the corresponding acids.[10] More recently, catalytic systems involving vanadium, iron, or molybdenum have been developed for the synthesis of 2-thiophenecarboxylic acid and its derivatives from thiophenes and a CCl4–CH3OH system.

The driving force behind the adoption of these catalytic methods is the pursuit of "green chemistry" principles, aiming to reduce waste, minimize the use of hazardous reagents, and improve atom economy.

Physicochemical and Spectroscopic Properties: A Comparative Analysis

The position of the carboxylic acid group on the thiophene ring significantly influences the physical and chemical properties of the molecule.

| Property | Thiophene-2-carboxylic acid | Thiophene-3-carboxylic acid |

| Appearance | White to light yellow crystalline powder[11] | White to slightly yellow crystalline powder |

| Melting Point | 127-130 °C[11] | 136-141 °C |

| Boiling Point | 260 °C[11] | ~260 °C (estimate) |

| Water Solubility | Sparingly soluble | Sparingly soluble |

Spectroscopic Characterization: The Fingerprints of Isomers

Spectroscopic techniques are indispensable for the unambiguous identification and characterization of thiophene carboxylic acid isomers.

Infrared (IR) Spectroscopy:

Both isomers exhibit characteristic IR absorption bands for the carboxylic acid functional group:

-

O-H stretch: A broad band in the region of 3300-2500 cm⁻¹ due to hydrogen bonding.[12]

-

C=O stretch: A strong absorption between 1760-1690 cm⁻¹.[12] For 2-thiophenecarboxylic acid, this is observed around 1669 cm⁻¹.

-

C-O stretch: In the range of 1320-1210 cm⁻¹.[12]

-

C-S stretch: For 2-thiophenecarboxylic acid, this is observed around 852 and 649 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the 2- and 3-isomers based on the chemical shifts and coupling constants of the thiophene ring protons and carbons.

¹H NMR Data for Thiophene-2-carboxylic acid (in acetone-d6):

-

δ 7.80 (dd, 1H)

-

δ 7.15 (dd, 1H)

-

δ 7.78 (dd, 1H)[13]

¹H NMR Data for Thiophene-3-carboxylic acid (in CDCl₃):

-

δ 8.24 (dd, 1H)

-

δ 7.57 (dd, 1H)

-

δ 7.34 (dd, 1H)[14]

¹³C NMR Spectra: The chemical shifts of the carbon atoms in the thiophene ring are also distinct for each isomer, providing further structural confirmation.

Applications in Drug Discovery and Development: A Privileged Scaffold

The thiophene ring is considered a "privileged scaffold" in medicinal chemistry.[1][15] Its bioisosteric relationship with the benzene ring allows for the substitution of phenyl groups in known drug molecules, often leading to improved pharmacological profiles.[16] Thiophene carboxylic acids and their derivatives are key building blocks in the synthesis of a wide range of therapeutic agents.[11][17]

Examples of Drugs Derived from Thiophene Carboxylic Acids:

-

Suprofen: A non-steroidal anti-inflammatory drug (NSAID) synthesized from thiophene-2-carboxylic acid.[6]

-

Tiaprofenic acid: Another NSAID containing a thiophene moiety.[18]

-

Raltitrexed: An anticancer agent.[19]

-

Cefoxitin: An antimicrobial drug.[1]

The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions with biological targets, which can enhance binding affinity and efficacy.[16] Furthermore, the metabolic profile of thiophene-containing drugs can differ from their benzene analogs, sometimes leading to improved pharmacokinetic properties.[1]

Experimental Protocols: A Practical Guide to Synthesis

The following protocols are provided as examples of the laboratory synthesis of thiophene carboxylic acids. These procedures are designed to be self-validating, with clear steps for purification and characterization.

Protocol 1: Synthesis of Thiophene-2-carboxylic Acid via Oxidation of 2-Acetylthiophene

This protocol is based on the well-established haloform reaction.

Reaction Scheme:

Caption: Synthesis of thiophene-3-carboxylic acid via a Grignard reaction.

Materials:

-

3-Bromothiophene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice (solid CO₂)

-

Hydrochloric acid (HCl), aqueous solution

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings and a small crystal of iodine (to initiate the reaction). Add a solution of 3-bromothiophene in anhydrous THF dropwise to the magnesium turnings. The reaction is exothermic and should be controlled with an ice bath.

-

Carboxylation: Once the Grignard reagent has formed, cool the reaction mixture in a dry ice/acetone bath. Carefully add crushed dry ice to the reaction mixture.

-

Quenching and Work-up: After the addition of dry ice is complete, allow the mixture to warm to room temperature. Quench the reaction by slowly adding an aqueous solution of hydrochloric acid.

-

Extraction: Extract the aqueous layer with diethyl ether.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization.

-

Characterization: Verify the structure and purity of the final product using melting point determination, IR, and NMR spectroscopy.

Conclusion: An Enduring Legacy and a Bright Future

From its humble beginnings as an impurity in benzene, thiophene has risen to become a molecule of immense importance in both academic research and industrial applications. The development of synthetic routes to thiophene carboxylic acids was a pivotal moment in this journey, unlocking a vast chemical space for the creation of novel compounds with diverse properties. Today, these acids and their derivatives continue to be at the forefront of innovation, particularly in the quest for new and more effective pharmaceuticals. The ongoing exploration of novel catalytic methods and a deeper understanding of the structure-activity relationships of thiophene-based compounds ensure that the legacy of Viktor Meyer's discovery will continue to inspire scientific advancements for years to come.

References

-

Shikha Thakur, Devendra Kumar, Shivani Jaiswal, Kapil Kumar Goel, Pramod Rawat, Vivek Srivastava, Sonia Dhiman, Hemant R. Jadhav, Ashish Ranjan Dwivedi. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry 2025, 16 (2) , 481-510. [Link]

-

Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 1: Sulfonamides. Bioorg Med Chem Lett. 2004 Feb 9;14(3):793-6. [Link]

-

Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules. 2021 Jul; 26(14): 4277. [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules. 2021 Jul; 26(14): 4334. [Link]

-

Victor Meyer and the thiophene compounds. Journal of Chemical Education. 1949, 26 (10), 521. [Link]

-

Thiophene-Based Compounds. Encyclopedia. 2021, 1(4), 1068-1082. [Link]

-

The Role of Thiophenecarboxylic Acid in Advanced Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein J. Org. Chem. 2012, 8, 1377–1389. [Link]

-

Thiophene. Wikipedia. [Link]

-

Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Open Access J Sci. 2022; 5(2): 60-63. [Link]

-

Development of potential manufacturing routes for substituted thiophenes--preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein J Org Chem. 2012;8:1377-89. [Link]

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Front. Microbiol., 23 August 2023. [Link]

-